molecular formula C11H13BrFNO B2495228 4-(3-Bromo-4-fluorobenzyl)morpholine CAS No. 281652-25-3

4-(3-Bromo-4-fluorobenzyl)morpholine

Cat. No. B2495228
M. Wt: 274.133
InChI Key: KRXZMNYOZJCBKI-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorobenzyl)morpholine is a compound that belongs to the class of organic compounds known as morpholines, which are characterized by the presence of a morpholine ring, a six-membered heterocyclic amine containing both oxygen and nitrogen atoms. This specific compound also features bromo- and fluoro- substituents on the benzyl group, indicating its potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of morpholine derivatives, including those with substituted benzyl groups, typically involves multi-step chemical reactions starting from basic building blocks. For example, the asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related compound, was achieved through the regioselective opening of epichlorohydrin with fluorobenzylamine, followed by reduction and amination processes (Kato et al., 1994). Similar strategies could be adapted for the synthesis of 4-(3-Bromo-4-fluorobenzyl)morpholine, incorporating appropriate substituents at the required positions.

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives often involves spectroscopic methods and crystallography to elucidate the configuration and conformation of the compound. For instance, structural exploration and Hirshfeld surface analysis were conducted on a novel bioactive heterocycle, providing insights into its molecular conformation and intermolecular interactions (Prasad et al., 2018). These analytical techniques could similarly be applied to understand the structural aspects of 4-(3-Bromo-4-fluorobenzyl)morpholine.

Chemical Reactions and Properties

The chemical reactivity of morpholine derivatives is influenced by the functional groups present on the morpholine ring and the substituents attached to it. Reactions involving morpholine derivatives can include substitutions, cyclizations, and interactions with various reagents to form new compounds with potential biological activities. For example, the synthesis and crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative showcased intermolecular interactions leading to the formation of a supramolecular network (Banu et al., 2013).

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Antibacterial and Antioxidant Properties : A study by Menteşe, Ülker, and Kahveci (2015) involved synthesizing benzimidazole derivatives containing morpholine rings. These compounds demonstrated significant antimicrobial and antioxidant activities, highlighting the potential of 4-(3-Bromo-4-fluorobenzyl)morpholine derivatives in developing new antimicrobial agents with additional antioxidant properties (Menteşe, Ülker, & Kahveci, 2015).
  • Molecular Solids Synthesis : Research on the synthesis of molecular solids based on nickel compounds included derivatives of 4-(3-Bromo-4-fluorobenzyl)morpholine. These compounds exhibited unique magnetic properties, suggesting applications in materials science and magnetic resonance imaging (MRI) contrast agents (Ni et al., 2005).
  • Antifungal Activities : Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, which showed higher antifungal activity compared to the standard carbendazim. This underscores the potential of morpholine derivatives in developing antifungal pharmaceuticals (Qu, Li, Xing, & Jiang, 2015).

Synthesis of Key Intermediates for Drug Development

  • Anticoagulant Intermediates : The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant drug rivaroxaban, demonstrates the critical role of 4-(3-Bromo-4-fluorobenzyl)morpholine derivatives in the pharmaceutical synthesis process, offering pathways to more efficient and scalable drug manufacturing (Luo Lingyan et al., 2011).

Antitumor Activity

  • Cancer Cell Line Inhibition : Tang and Fu (2018) synthesized a compound derived from 4-(3-Bromo-4-fluorobenzyl)morpholine, which showed distinct inhibitory effects on various cancer cell lines including A549, BGC-823, and HepG-2. This highlights the potential therapeutic applications of such compounds in cancer treatment (Tang & Fu, 2018).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the following precautionary statements: P301 (If swallowed), P330 (Rinse mouth), P331 (Do NOT induce vomiting), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The future directions for the use and study of 4-(3-Bromo-4-fluorobenzyl)morpholine are not specified in the available resources .

properties

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZMNYOZJCBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-fluorobenzyl)morpholine

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-4-fluorobenzaldehyde (50.0 g) in 1,2-dichloroethane (500 mL) is cooled to 0° C. Acetic acid (14.1 mL) and morpholine (23.6 mL) are added slowly, maintaining the temperature below 4° C. Sodium triacetoxyborohydride (78.3 g) is added all at once, maintaining the temperature below 5° C. The mixture is allowed to warm to rt and stirred for 18 hrs. The reaction is quenched with 1 N NaOH (200 mL) and extracted with CH2Cl2 (500 mL). The organic layer is washed with 1 N NaOH (2×200 mL). The aqueous layers are combined and back-extracted with CH2Cl2 (100 mL). The organic layers are combined and extracted with 0.5 N HCl (5×250 mL). The acidic aqueous layers are combined, and 2 N NaOH is added until the solution is basic (pH=12). The aqueous layer is then extracted with CH2Cl2 (6×100 mL). The organic layers are combined, dried (MgSO4) and concentrated in vacuo to a clear, colorless oil. The crude product is distilled (126° C., 0.3 Torr) to afford 48.9 g (72%) of the title compound as a clear, colorless oil. Physical characteristics: B.p. 126° C. (0.3 Torr); 1H NMR (300 MHz, DMSO-d6) δ 7.62, 7.35-7.29, 3.56, 3.45, 2.34; 13C NMR (75 MHz, DMSO-d6) δ 157.3, 136.1, 133.3, 129.8, 116.2, 107.7, 66.1, 60.9, 53.0; IR (liq.) 2855, 2807, 1495, 1455, 1348, 1257, 1244, 1118, 1009, 862 cm−1; MS (ESI+) m/z 274 (M+H)+. Anal. Calcd for C11H13BrFNO: C, 48.20; H, 4.78; N, 5.11; Br, 29.15. Found: C, 48.04; H, 4.79; N, 5.11; Br, 28.18.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
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14.1 mL
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reactant
Reaction Step Two
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23.6 mL
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reactant
Reaction Step Two
Quantity
78.3 g
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

In the same manner as Step B in Example 1-D-26, using 4-fluoro-3-bromo-benzaldehyde (270 mg) and morpholine (0.23 ml), reductive amination was carried out, to obtain a crude product of 2-fluoro-5-morpholin-4-ylmethyl-bromobenzene as a colorless oil (344 mg). In the same manner as Example 1-D-08, bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (92 mg) and using a crude product (66 mg) of 2-fluoro-5-morpholin-4-ylmethyl-bromobenzene obtained in the above step instead of 4-bromobenzoic acid methyl ester, a crude product of 5-[7-(2-fluoro-5-morpholin-4-ylmethyl-phenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-yl-bis-(4-methoxy-benzyl)-amine was obtained. Using a crude product (90 mg) of 5-[7-(2-fluoro-5-morpholin-4-ylmethyl-phenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-yl-bis-(4-methoxy-benzyl)-amine, according to the above Deprotection method 2, 5-[7-(2-fluoro-5-morpholin-4-ylmethyl-phenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-ylamine was obtained as a colorless powder (5.4 mg).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Morpholine (0.96 mL) and acetic acid (0.57 mL) are added to a solution of 3-bromo-4-fluorobenzaldehyde (2.03 g) in dichloroethane (40 mL). Sodium triacetoxyborohydride (3.18 g) is added in portions over an hour, and the reaction is stirred at room temperature for 18 hours. The reaction is quenched with a 1 N solution of NaOH (10 mL) and diluted with CH2Cl2 (100 mL). The organic layer is washed with 1 N NaOH (3×35 mL). The aqueous layers are back-extracted with CH2Cl2 (20 mL). The combined organic layers are extracted with 0.1 N HCl (6×25 mL). The combined aqueous layers are basified (pH=12) with 2 N NaOH, and the product is extracted with CH2Cl2 (6×25 mL). The combined organic layers are washed with brine (20 mL) and dried (MgSO4). The solution is concentrated in vacuo to afford 2.23 g (82%) of the title compound as a clear, colorless oil.
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Yield
82%

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